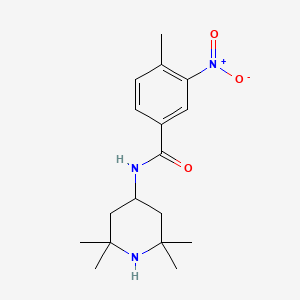![molecular formula C20H26N4O4 B5651727 9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5651727.png)
9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives can be synthesized through various methods. For instance, Yang et al. (2008) described a divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, highlighting an efficient Michael addition as a key step (Yang, Lin, Padilla, & Rotstein, 2008). Additionally, Parameswarappa and Pigge (2011) presented a method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The structural characterization of diazaspiro[5.5]undecanes has been an area of interest. For example, Zhu (2011) synthesized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane and performed a crystallographic analysis to determine its molecular structure (Zhu, 2011).
Chemical Reactions and Properties
The chemical behavior of diazaspiro[5.5]undecanes is influenced by their unique structural features. For instance, Nazarian and Forsyth (2016) discussed the synthesis of a new class of oxy-oxazolidinones, which includes diazaspiro[5.5]undecanes, through a specific reaction pathway (Nazarian & Forsyth, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, are key to understanding their applications. Fan et al. (2015) conducted a study on the solubilities of a specific diazaspiro[5.5]undecane derivative in various solvents, providing insights into its physical characteristics (Fan, Guo, Wang, Chen, & Bian, 2015).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecanes are diverse. Research by Islam et al. (2017) on the synthesis of diazaspiro[5.5]undecane derivatives highlights their potential in forming various chemical structures with different properties (Islam, Barakat, Al-Majid, Ghabbour, Fun, & Siddiqui, 2017).
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-9-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-17-3-4-20(15-24(17)13-16-2-1-7-21-12-16)5-8-22(9-6-20)18(26)14-23-10-11-28-19(23)27/h1-2,7,12H,3-6,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFGMPXEDUFBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3CCOC3=O)CN(C1=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2-Oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR*,9bR*)-7-methoxy-2-[3-(1H-pyrazol-1-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5651651.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5651669.png)
![6-[(3-ethylisoxazol-5-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5651677.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5651684.png)

![(4-cyclohexyl-3-oxopiperazin-1-yl)[1-(3-methylbutyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5651708.png)
![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![N-ethyl-2-methyl-N-[(5-nitro-2-furyl)methyl]-2-propen-1-amine](/img/structure/B5651719.png)

![(3R*,4S*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5651738.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)
